N-(3-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE N-(3-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE
Brand Name: Vulcanchem
CAS No.: 879567-95-0
VCID: VC6340042
InChI: InChI=1S/C19H15N5O3S/c1-11-21-22-19-24(11)23-18(28-19)13-3-2-4-14(9-13)20-17(25)12-5-6-15-16(10-12)27-8-7-26-15/h2-6,9-10H,7-8H2,1H3,(H,20,25)
SMILES: CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC5=C(C=C4)OCCO5
Molecular Formula: C19H15N5O3S
Molecular Weight: 393.42

N-(3-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE

CAS No.: 879567-95-0

Cat. No.: VC6340042

Molecular Formula: C19H15N5O3S

Molecular Weight: 393.42

* For research use only. Not for human or veterinary use.

N-(3-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE - 879567-95-0

Specification

CAS No. 879567-95-0
Molecular Formula C19H15N5O3S
Molecular Weight 393.42
IUPAC Name N-[3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Standard InChI InChI=1S/C19H15N5O3S/c1-11-21-22-19-24(11)23-18(28-19)13-3-2-4-14(9-13)20-17(25)12-5-6-15-16(10-12)27-8-7-26-15/h2-6,9-10H,7-8H2,1H3,(H,20,25)
Standard InChI Key WPHMDGSVEXYZOF-UHFFFAOYSA-N
SMILES CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC5=C(C=C4)OCCO5

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-[3-(3-methyl- triazolo[3,4-b] thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, reflects its intricate heterocyclic framework. Its molecular formula, C₁₉H₁₅N₅O₃S, corresponds to a molecular weight of 393.42 g/mol. Key structural features include:

  • A triazolo[3,4-b] thiadiazole core with a methyl substituent at position 3.

  • A phenyl ring at position 6 of the triazolo-thiadiazole system, substituted with a carboxamide group.

  • A 2,3-dihydro-1,4-benzodioxine moiety linked via the carboxamide group, introducing oxygen-containing heterocyclic diversity .

The stereochemistry of related analogs, such as the (3R)-configured benzodioxine derivative (CAS No. 6723749), underscores the potential influence of chirality on bioactivity, though this remains unexplored for the parent compound .

Spectral and Computational Data

Structural characterization relies on advanced spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): Proton and carbon-13 NMR would resolve aromatic protons, methyl groups, and heterocyclic environments.

  • Infrared (IR) Spectroscopy: Key functional groups like the carboxamide (C=O stretch ~1650 cm⁻¹) and benzodioxine ether linkages (C-O-C ~1250 cm⁻¹) are identifiable.

  • Mass Spectrometry: High-resolution MS would confirm the molecular ion peak at m/z 393.42 and fragmentation patterns indicative of the triazolo-thiadiazole cleavage.

Computational descriptors, including the SMILES string (CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC5=C(C=C4)OCCO5) and InChIKey (WPHMDGSVEXYZOF-UHFFFAOYSA-N), facilitate digital representation and database searches .

Synthesis and Structural Modification

Synthetic Pathways

The synthesis of triazolo-thiadiazole derivatives typically involves multi-step protocols:

  • Core Formation: Cyclocondensation of thiosemicarbazides with carboxylic acids or esters yields the triazolo-thiadiazole scaffold. For this compound, 3-methyl-1,2,4-triazolo[3,4-b] thiadiazole is likely synthesized first.

  • Functionalization: Electrophilic substitution or coupling reactions introduce the phenyl-carboxamide group at position 6.

  • Benzodioxine Integration: The 2,3-dihydro-1,4-benzodioxine moiety is attached via amide bond formation, possibly using carbodiimide-based coupling agents .

Comparative Analysis with Structural Analogs

Methoxy-Substituted Analog

The related compound 4-methoxy-N-[3-(3-methyl-[1, triazolo[3,4-b] thiadiazol-6-yl)phenyl]benzamide (PubChem CID 1017640) replaces the benzodioxine with a methoxybenzamide group. Key differences include:

PropertyTarget CompoundMethoxy Analog
Molecular FormulaC₁₉H₁₅N₅O₃SC₁₈H₁₅N₅O₂S
Molecular Weight393.42 g/mol365.40 g/mol
Key Substituent2,3-Dihydrobenzodioxine4-Methoxybenzamide
Bioactivity DataNot availableNot available

This analog’s simpler structure may offer synthetic advantages but lacks the oxygen-rich benzodioxine’s potential pharmacokinetic benefits .

Chiral Derivatives

The (3R)-configured stereoisomer (CAS No. 6723749) introduces chirality at the benzodioxine-carboxamide junction. Its Isomeric SMILES (CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)[C@H]4COC5=CC=CC=C5O4) highlights the R-configuration, which could influence receptor binding in enantioselective biological targets .

Hypothetical Biological Activities and Applications

Triazolo-Thiadiazole Pharmacophore

Triazolo-thiadiazoles are renowned for:

  • Antimicrobial Activity: Disruption of bacterial cell wall synthesis or enzyme inhibition.

  • Anticancer Potential: Kinase inhibition or apoptosis induction.

  • Anti-inflammatory Effects: COX-2 or cytokine modulation .

While no direct data exist for this compound, its structural similarity to active analogs suggests plausible activity in these domains.

Benzodioxine Contributions

The 2,3-dihydro-1,4-benzodioxine group may enhance:

  • Metabolic Stability: Ether linkages resist oxidative degradation.

  • Blood-Brain Barrier Penetration: Lipophilic moieties improve CNS targeting.

  • Antioxidant Capacity: Electron-rich aromatic systems scavenge free radicals .

Future Research Directions

Priority Investigations

  • Synthesis and Characterization: Empirical validation of synthetic routes and spectral data.

  • In Vitro Screening: Antiproliferative, antimicrobial, and enzyme inhibition assays.

  • ADMET Profiling: Solubility, permeability, and metabolic stability studies.

  • Structure-Activity Relationships (SAR): Systematic modification of the triazolo-thiadiazole and benzodioxine subunits.

Technical Advancements

  • Flow Chemistry: Enhancing yield and regioselectivity in core formation.

  • Computational Modeling: Predicting target interactions using molecular docking.

  • Green Chemistry: Solvent-free or catalytic methods to improve sustainability .

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